(2S,3R,11bS)-Dihydrotetrabenazine is a chemical compound that serves as an active metabolite of tetrabenazine, a drug primarily used to treat hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. This compound is classified as a vesicular monoamine transporter type 2 (VMAT2) inhibitor, which plays a crucial role in the regulation of neurotransmitter storage and release in the central nervous system. The structural configuration of (2S,3R,11bS)-dihydrotetrabenazine is essential for its pharmacological activity, with specific stereochemistry influencing its binding affinity to VMAT2.
(2S,3R,11bS)-Dihydrotetrabenazine is derived from tetrabenazine through metabolic processes in vivo. It is classified under the category of isoquinoline derivatives and belongs to the larger family of monoamine-depleting agents. The compound's precise stereochemistry is critical for its biological function, distinguishing it from other stereoisomers that may exhibit different pharmacological properties.
The synthesis of (2S,3R,11bS)-dihydrotetrabenazine can be achieved through various methods. One notable approach involves the selective reduction of tetrabenazine using borane or borane complexes at low temperatures. This method allows for the three-dimensional selective reduction of specific isomers, resulting in the formation of (2S,3R,11bS)-dihydrotetrabenazine alongside other related compounds. The process typically includes:
Technical details regarding yield percentages and reaction conditions can vary based on specific laboratory setups and desired outcomes .
The molecular structure of (2S,3R,11bS)-dihydrotetrabenazine can be represented by its molecular formula and a molecular weight of approximately 418.57 g/mol. The compound features several functional groups including methoxy groups and a hexahydroisoquinoline backbone.
(2S,3R,11bS)-Dihydrotetrabenazine can undergo various chemical reactions that modify its structure and functional groups:
The specific products formed from these reactions depend heavily on the conditions applied during each reaction step .
The mechanism by which (2S,3R,11bS)-dihydrotetrabenazine exerts its effects primarily involves its action as an inhibitor of VMAT2. By binding to this transporter protein in presynaptic neurons, it reduces the uptake of monoamines such as dopamine into vesicles, leading to decreased availability of these neurotransmitters for release into the synaptic cleft. This action is particularly relevant in conditions characterized by excessive dopaminergic activity.
The physical properties of (2S,3R,11bS)-dihydrotetrabenazine include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or air due to potential oxidation reactions.
The primary applications of (2S,3R,11bS)-dihydrotetrabenazine are within scientific research and medicinal chemistry:
This compound continues to be an important subject of study due to its implications in neuropharmacology and potential therapeutic applications .
Tetrabenazine (TBZ), first synthesized in the 1950s, emerged as a revolutionary agent for managing hyperkinetic movement disorders. Its introduction marked a shift from non-selective monoamine depleters like reserpine due to its preferential targeting of vesicular monoamine transporter 2 (VMAT2) [1]. Early metabolic studies in the 1960s revealed that TBZ undergoes extensive hepatic first-pass metabolism, generating multiple reduced metabolites collectively termed dihydrotetrabenazines (DHTBZ) [3]. Among these, four primary stereoisomers were identified, characterized by distinct configurations at chiral centers C2, C3, and C11b. The (2S,3R,11bS)-Dihydrotetrabenazine isomer (also designated as (-)-β-DHTBZ or RSS-DHTBZ) was isolated as a minor but pharmacologically significant metabolite through advanced chiral separation techniques developed in the early 21st century [8] [9].
Structural elucidation confirmed this isomer belongs to the β-DHTBZ subclass, characterized by a cis orientation between the hydroxyl group at C2 and the isobutyl side chain at C3 [3] [8]. This stereochemical distinction profoundly influences its molecular interactions and biological activity. Analytical challenges in quantifying individual isomers persisted until the advent of sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with pre-column chiral derivatization, enabling precise measurement of (2S,3R,11bS)-DHTBZ in biological matrices [5]. Research demonstrated its presence in serum samples from Huntington's disease patients administered racemic TBZ, though at significantly lower concentrations compared to metabolites like (+)-β-HTBZ and (-)-α-HTBZ [5].
Table 1: Key Identifiers of (2S,3R,11bS)-Dihydrotetrabenazine
| Property | Value | Reference |
|---|---|---|
| Systematic Name | (2S,3R,11bS)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | [9] |
| CAS Registry Number | 862377-33-1 | [9] |
| Alternative Designation | (-)-β-DHTBZ; RSS-DHTBZ | [3] [8] |
| Molecular Formula | C₁₉H₂₉NO₃ | [8] [9] |
| Molecular Weight | 319.44 g/mol | [8] [9] |
| Chemical Class | β-dihydrotetrabenazine (cis-configured) | [3] |
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: